Cas no 86806-70-4 (2-Chlorothiophene-3,5-bis(sulfonyl Chloride))

2-Chlorothiophene-3,5-bis(sulfonyl chloride) is a versatile intermediate in organic synthesis, particularly valued for its reactive sulfonyl chloride groups. These functional groups enable efficient derivatization, making the compound useful in the preparation of sulfonamides, sulfonate esters, and other sulfur-containing derivatives. Its chlorothiophene backbone further enhances reactivity, allowing selective modifications for applications in pharmaceuticals, agrochemicals, and materials science. The compound's high purity and stability under controlled conditions ensure consistent performance in synthetic workflows. Its bifunctional nature permits the construction of complex molecular architectures, underscoring its utility in advanced chemical research and industrial processes. Proper handling is required due to its moisture sensitivity and potential corrosivity.
2-Chlorothiophene-3,5-bis(sulfonyl Chloride) structure
86806-70-4 structure
Product Name:2-Chlorothiophene-3,5-bis(sulfonyl Chloride)
CAS No:86806-70-4
MF:C4HCl3O4S3
MW:315.602334737778
MDL:MFCD00052154
CID:725371
Update Time:2025-11-02

2-Chlorothiophene-3,5-bis(sulfonyl Chloride) Chemical and Physical Properties

Names and Identifiers

    • 2,4-Thiophenedisulfonyldichloride, 5-chloro-
    • 2-Chlorothiophene-3,5-bis(sulfonyl chloride)
    • 5-chlorothiophene-2,4-disulfonyl chloride
    • 5-CHLOROTHIOPHENE-2,4-DISULFONYL DICHLORIDE
    • 5-CHLOROTHIOPHENE-2,4-DISULPHONYL DICHLORIDE
    • 5-Chlor-thiophen-2,4-disulfochlorid
    • BUTTPARK 94\04-74
    • 2,4-Thiophenedisulfonyl dichloride, 5-chloro-
    • 2-Chlorothiophene-3,5-bis(sulfonyl Chloride)
    • MDL: MFCD00052154
    • Inchi: 1S/C4HCl3O4S3/c5-4-2(13(6,8)9)1-3(12-4)14(7,10)11/h1H
    • InChI Key: QUYCGJSYXGSFPG-UHFFFAOYSA-N
    • SMILES: C1(S(Cl)(=O)=O)SC(Cl)=C(S(Cl)(=O)=O)C=1

Computed Properties

  • Exact Mass: 313.81000
  • Monoisotopic Mass: 313.81
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 404
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0

Experimental Properties

  • Density: 1.922
  • Melting Point: 79 °C
  • Boiling Point: 444°Cat760mmHg
  • Flash Point: 222.3°C
  • Refractive Index: 1.611
  • PSA: 113.28000
  • LogP: 4.41810

2-Chlorothiophene-3,5-bis(sulfonyl Chloride) Security Information

  • Hazard Category Code: 22
  • Safety Instruction: S26-S36/37/39-S45
  • Hazardous Material Identification: C Xn
  • HazardClass:MOISTURE SENSITIVE, CORROSIVE
  • Risk Phrases:R34

2-Chlorothiophene-3,5-bis(sulfonyl Chloride) Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 2-Chlorothiophene-3,5-bis(sulfonyl Chloride)

2-Chlorothiophene-3,5-bis(sulfonyl Chloride) (CAS No. 86806-70-4): A Comprehensive Overview

2-Chlorothiophene-3,5-bis(sulfonyl Chloride) (CAS No. 86806-70-4) is a specialized sulfonyl chloride derivative of thiophene, widely recognized for its unique chemical properties and versatile applications in organic synthesis. This compound belongs to the class of heterocyclic sulfonyl chlorides, which are pivotal intermediates in the pharmaceutical, agrochemical, and materials science industries. Its molecular structure, featuring a chlorothiophene core and two reactive sulfonyl chloride groups, makes it a valuable building block for synthesizing complex molecules.

The growing interest in 2-Chlorothiophene-3,5-bis(sulfonyl Chloride) is driven by its role in the development of advanced materials and bioactive compounds. Researchers and industry professionals frequently search for terms like "sulfonyl chloride applications", "thiophene derivatives in drug discovery", and "CAS 86806-70-4 supplier", reflecting its relevance in cutting-edge chemistry. This article delves into the compound's properties, synthesis methods, applications, and market trends, aligning with current SEO-optimized queries to enhance visibility.

Chemical Properties and Structure: 2-Chlorothiophene-3,5-bis(sulfonyl Chloride) exhibits a molecular formula of C5H2Cl3O4S3 and a molecular weight of 320.61 g/mol. The presence of sulfonyl chloride groups at the 3 and 5 positions of the thiophene ring enhances its reactivity, enabling facile nucleophilic substitution reactions. This property is exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives. The compound's chlorothiophene backbone also contributes to its stability and compatibility with various reaction conditions, making it a preferred choice for multi-step synthetic routes.

Synthesis and Industrial Production: The synthesis of 2-Chlorothiophene-3,5-bis(sulfonyl Chloride) typically involves the chlorosulfonation of 2-chlorothiophene, followed by purification steps to achieve high yields. Industrial-scale production emphasizes green chemistry principles, such as solvent recovery and waste minimization, to align with sustainability trends. Manufacturers often optimize processes to reduce energy consumption and improve cost-efficiency, addressing the demand for eco-friendly chemical synthesis.

Applications in Pharmaceuticals and Agrochemicals: One of the most prominent uses of 2-Chlorothiophene-3,5-bis(sulfonyl Chloride) is in the pharmaceutical industry, where it serves as a key intermediate for drug discovery. Its derivatives are explored for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. In agrochemistry, the compound is utilized to develop novel crop protection agents, leveraging its ability to modify biological activity. These applications resonate with trending topics like "precision medicine" and "sustainable agriculture", which dominate scientific and industrial discourse.

Role in Advanced Materials: Beyond life sciences, 2-Chlorothiophene-3,5-bis(sulfonyl Chloride) is instrumental in designing functional materials, including conductive polymers and liquid crystals. Its incorporation into polymer backbones enhances electronic properties, making it relevant for organic electronics and energy storage solutions. This aligns with the surge in interest for renewable energy technologies and smart materials, positioning the compound as a critical component in next-generation innovations.

Market Dynamics and Future Prospects: The global demand for 2-Chlorothiophene-3,5-bis(sulfonyl Chloride) is projected to grow, driven by its expanding applications and the rise of custom synthesis services. Regions like North America, Europe, and Asia-Pacific are key markets, with increasing investments in R&D infrastructure. Suppliers and distributors are focusing on quality assurance and regulatory compliance to meet industry standards, catering to the needs of diverse sectors.

Safety and Handling: While 2-Chlorothiophene-3,5-bis(sulfonyl Chloride) is a valuable synthetic tool, proper handling protocols are essential due to its reactivity. Standard laboratory practices, including the use of personal protective equipment (PPE) and controlled environments, ensure safe usage. This emphasis on chemical safety addresses common queries from professionals seeking guidance on lab best practices.

In summary, 2-Chlorothiophene-3,5-bis(sulfonyl Chloride) (CAS No. 86806-70-4) is a multifaceted compound with significant industrial and scientific relevance. Its applications span pharmaceuticals, agrochemicals, and advanced materials, reflecting its adaptability to modern challenges. By integrating SEO-driven keywords and addressing user-centric queries, this article provides a comprehensive resource for researchers, manufacturers, and enthusiasts alike.

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